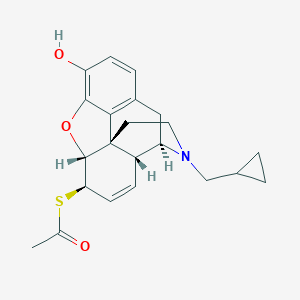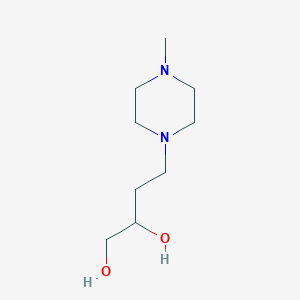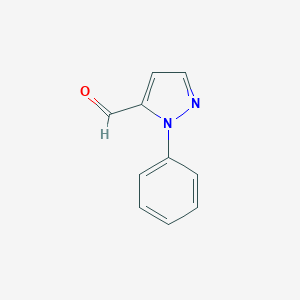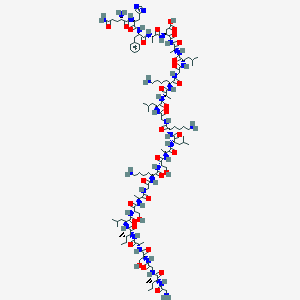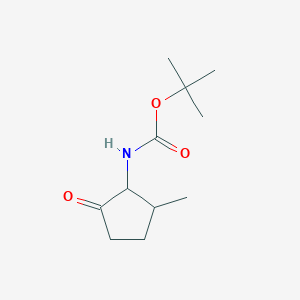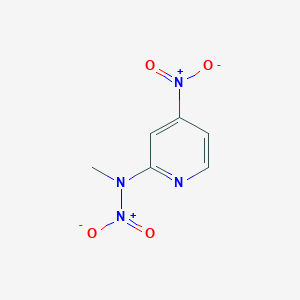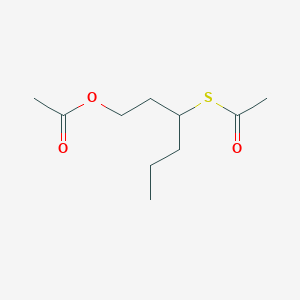![molecular formula C7H11NO B145422 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde CAS No. 133998-47-7](/img/structure/B145422.png)
1-Azabicyclo[3.1.1]heptane-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[3.1.1]heptane-5-carbaldehyde, also known as norcarane aldehyde, is a chemical compound with a bicyclic structure. It has been widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in various reactions, such as the Pictet-Spengler reaction and the synthesis of chiral ligands.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde. However, it has been reported to exhibit antibacterial and antifungal activity, as well as potential anticancer activity.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde in lab experiments is its unique structure, which allows for the synthesis of various biologically active compounds. However, one of the limitations is the lack of information on its toxicity and safety profile.
Future Directions
There are several future directions for the research on 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde. One direction is to investigate its potential applications in drug discovery and development. Another direction is to study its toxicity and safety profile to ensure its safe use in lab experiments. Additionally, further research is needed to understand its mechanism of action and its potential applications in asymmetric catalysis.
In conclusion, 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde is a unique chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde can be achieved through several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with a primary amine in the presence of a Lewis acid catalyst. Another method is the reduction of 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde ketone using sodium borohydride, followed by oxidation with potassium permanganate.
Scientific Research Applications
1-Azabicyclo[3.1.1]heptane-5-carbaldehyde has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various biologically active compounds, such as alkaloids, amino acids, and peptides. It has also been used as a starting material for the synthesis of chiral ligands for asymmetric catalysis.
properties
CAS RN |
133998-47-7 |
|---|---|
Product Name |
1-Azabicyclo[3.1.1]heptane-5-carbaldehyde |
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-azabicyclo[3.1.1]heptane-5-carbaldehyde |
InChI |
InChI=1S/C7H11NO/c9-6-7-2-1-3-8(4-7)5-7/h6H,1-5H2 |
InChI Key |
LSHPXBXKGDGOCL-UHFFFAOYSA-N |
SMILES |
C1CC2(CN(C1)C2)C=O |
Canonical SMILES |
C1CC2(CN(C1)C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B145339.png)
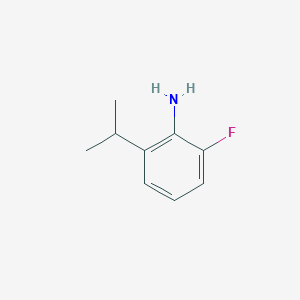
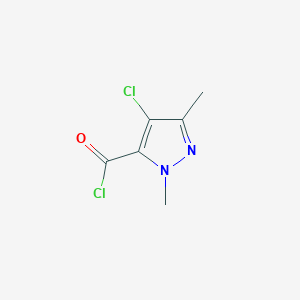
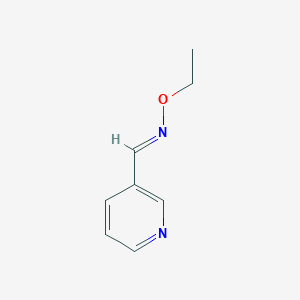
![tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B145345.png)
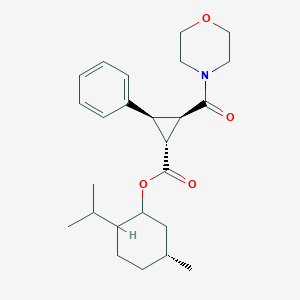
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
